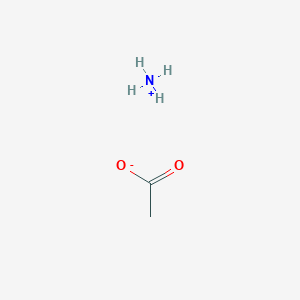
2,3-Dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylhexanoic acid is a branched chain fatty acid that belongs to the class of medium-chain fatty acids. It is also known as 2,3-dimethylcaproic acid or valeric acid. This compound is commonly used in the synthesis of pharmaceuticals, fragrances, and flavors.
Applications De Recherche Scientifique
2,3-Dimethylhexanoic acid has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It is also used in the synthesis of surfactants and detergents.
Mécanisme D'action
The mechanism of action of 2,3-dimethylhexanoic acid is not well understood. However, it is believed that it works by inhibiting the growth of microorganisms and cancer cells. It is also believed to have anti-inflammatory properties.
Biochemical and Physiological Effects:
2,3-Dimethylhexanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of HDL cholesterol and decrease the levels of LDL cholesterol. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. In addition, it has been shown to have a positive effect on liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-dimethylhexanoic acid in lab experiments is its high purity. It is also easy to synthesize and has a high yield. However, one of the limitations of using this compound is its high cost.
Orientations Futures
There are several future directions for the research on 2,3-dimethylhexanoic acid. One of the areas of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2,3-Dimethylhexanoic acid is a branched chain fatty acid that has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. Although there are limitations in using this compound in lab experiments, its potential as a therapeutic agent for various diseases warrants further research.
Méthodes De Synthèse
2,3-Dimethylhexanoic acid can be synthesized through various methods. One of the most commonly used methods is the oxidation of 2,3-dimethylhexanol using potassium permanganate or chromic acid. Another method involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst. The yield of this synthesis method is high, and the purity of the final product is also high.
Propriétés
Numéro CAS |
41065-92-3 |
|---|---|
Nom du produit |
2,3-Dimethylhexanoic acid |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2,3-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
Clé InChI |
OXMSPSXLDBKPIX-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)C(=O)O |
SMILES canonique |
CCCC(C)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)






